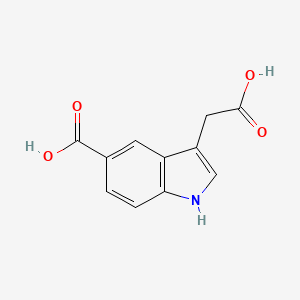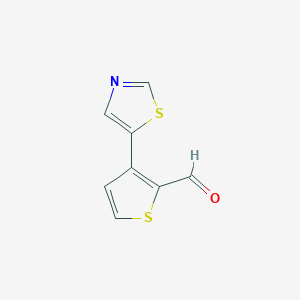
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that contains both thiazole and thiophene rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde typically involves the condensation of 5-acetylthiazole with 2-formyl thiophene. This reaction is followed by heterocyclization using hydrazine and thiosemicarbazide under different conditions to yield the desired product . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: 3-(1,3-Thiazol-5-yl)thiophene-2-carboxylic acid.
Reduction: 3-(1,3-Thiazol-5-yl)thiophene-2-methanol.
Substitution: Various substituted thiazole and thiophene derivatives depending on the reagents used.
科学研究应用
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in the study of biochemical pathways and enzyme interactions due to its ability to modulate biological systems.
作用机制
The mechanism of action of 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can modulate enzyme activity and receptor interactions, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like dabrafenib, dasatinib, and patellamide A contain the thiazole nucleus and exhibit significant pharmacological activities.
Thiophene Derivatives: Compounds like suprofen and articaine contain the thiophene ring and are used as anti-inflammatory and anesthetic agents.
Uniqueness
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is unique due to the presence of both thiazole and thiophene rings, which confer a combination of properties from both heterocycles. This dual functionality makes it a versatile compound in medicinal chemistry and material science.
属性
分子式 |
C8H5NOS2 |
|---|---|
分子量 |
195.3 g/mol |
IUPAC 名称 |
3-(1,3-thiazol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H5NOS2/c10-4-8-6(1-2-11-8)7-3-9-5-12-7/h1-5H |
InChI 键 |
VHIRSBWRGDHWAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1C2=CN=CS2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




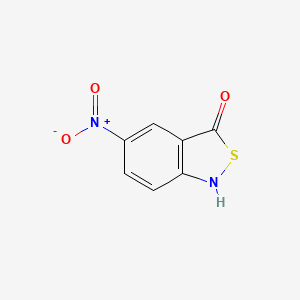
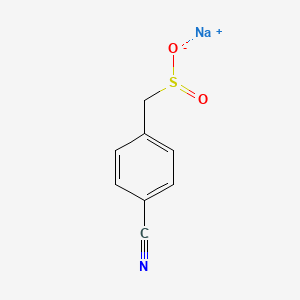
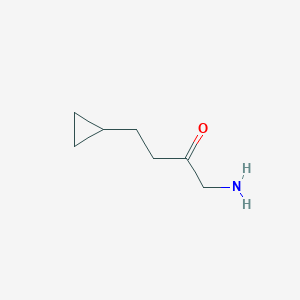
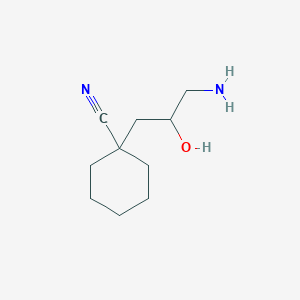
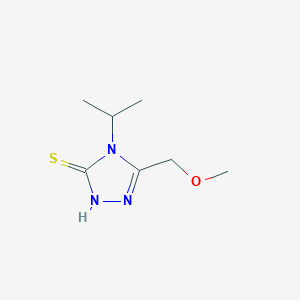

![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)
![Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182021.png)
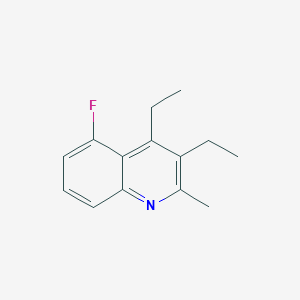

![1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol](/img/structure/B13182037.png)
